3,3,4,6-Tetramethyloctane
Description
Contextualization of Branched Alkanes in Advanced Hydrocarbon Research
Branched alkanes are a cornerstone of advanced hydrocarbon research due to their distinct physical and chemical properties compared to their linear counterparts. The branching in the carbon skeleton significantly influences properties such as boiling point, melting point, and viscosity. Typically, increased branching leads to lower boiling and melting points because the irregular shapes of the molecules hinder efficient crystal packing and reduce the surface area available for intermolecular van der Waals forces. ontosight.ai
Highly branched alkanes are significant components of fuels and are studied for their combustion characteristics. ontosight.ai The sooting tendency of fuels, for instance, is related to molecular structure, with branched alkanes generally producing less soot than aromatic compounds. gcms.cz Furthermore, the stability of branched alkanes and their complex mixtures are subjects of fundamental research. For example, studies involving the reaction of the sec-butyl cation with 2-butene (B3427860) have been shown to produce a complex mixture of C₁₂ alkanes, with analyses suggesting the probable presence of structures like 3,3,4,6-tetramethyloctane among at least fifteen components. cdnsciencepub.com The study of such complex isomeric mixtures drives the development of advanced analytical techniques for separation and identification.
Structural Elucidation and IUPAC Nomenclature of this compound
The structure of this compound is defined by its name, which is derived from the systematic naming rules established by the International Union of Pure and Applied Chemistry (IUPAC).
The structural elucidation from its IUPAC name follows a clear set of rules:
Parent Chain Identification : The root name "octane" indicates the longest continuous carbon chain in the molecule consists of eight carbon atoms.
Substituent Identification : The prefix "tetramethyl" signifies that there are four methyl (-CH₃) groups attached as substituents to this main octane (B31449) chain.
Locant Assignment : The numbers "3,3,4,6" specify the positions (locants) of these four methyl groups along the octane backbone. This means two methyl groups are attached to the third carbon atom, one to the fourth, and one to the sixth. The chain is numbered from the end that gives the locants the lowest possible values.
Therefore, the molecule consists of an eight-carbon chain with two methyl groups on carbon 3, one on carbon 4, and one on carbon 6.
Below is a data table summarizing the basic properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol |
| PubChem CID | 12757223 nih.gov |
| CAS Number | Not readily available in public databases |
Note: Experimental physical property data for this compound is not widely available. For context, the following table presents data for other more extensively studied tetramethyloctane isomers.
Comparative Physical Properties of Tetramethyloctane Isomers
| Compound | CAS Number | Boiling Point | Density |
|---|---|---|---|
| 3,3,6,6-Tetramethyloctane (B14553581) | 62199-46-6 lookchem.com | 194.1°C at 760 mmHg lookchem.com | 0.751 g/cm³ lookchem.com |
| 3,4,5,6-Tetramethyloctane | 62185-21-1 nist.gov | 472.20 K (199.05 °C) (Calculated) chemeo.com | Not Available |
| 2,2,3,3-Tetramethyloctane | 30586-18-6 chemnet.com | 203°C at 760 mmHg chemnet.com | 0.751 g/cm³ chemnet.com |
| 3,4,4,6-Tetramethyloctane | 62185-19-7 nih.gov | Not Available | Not Available |
Significance of Stereochemical Complexity in Highly Branched Alkanes for Fundamental Chemical Inquiry
The presence of stereocenters in highly branched alkanes adds a significant layer of complexity and provides a rich field for fundamental chemical investigation. In the structure of this compound, the carbon atoms at positions 4 and 6 are chiral centers, as each is bonded to four different groups.
Carbon 4 is bonded to a hydrogen atom, a methyl group, a propyl group (C5-C8), and a substituted sec-butyl group (C1-C3 with two methyls on C3).
Carbon 6 is bonded to a hydrogen atom, a methyl group, an ethyl group (C7-C8), and a substituted isopentyl group (C1-C5 with methyls).
With two chiral centers, a total of 2² = 4 stereoisomers can exist for this compound. These consist of two pairs of enantiomers.
The study of such stereoisomers is crucial for several areas of chemical inquiry. Research on the closely related isomer, 3,4,5,6-tetramethyloctane, which has four chiral centers leading to six possible diastereomers, has demonstrated the challenges and opportunities in this area. cdnsciencepub.com Scientists have successfully used high-resolution capillary gas chromatography to separate five of the six diastereomers of 3,4,5,6-tetramethyloctane, highlighting the subtle differences in physical properties that arise from stereochemistry. cdnsciencepub.com The ability to synthesize, separate, and identify specific stereoisomers of complex alkanes is essential for developing a deeper understanding of structure-property relationships and for advancing stereospecific synthesis and separation technologies. cdnsciencepub.com
Structure
3D Structure
Properties
CAS No. |
62199-43-3 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3,4,6-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-10(3)9-11(4)12(5,6)8-2/h10-11H,7-9H2,1-6H3 |
InChI Key |
VCXMKRQQDPQALS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)C(C)(C)CC |
Origin of Product |
United States |
Stereochemical Investigation of 3,3,4,6 Tetramethyloctane
Principles of Chirality and Diastereomerism in Poly-methylated Octanes
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. Molecules with a single stereocenter exist as a pair of enantiomers, which are mirror images of each other and exhibit identical physical properties except for their interaction with plane-polarized light.
In molecules with multiple stereocenters, the number of possible stereoisomers increases to a maximum of 2n, where 'n' is the number of stereocenters. These stereoisomers can be classified as either enantiomers or diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, unlike enantiomers, they have different physical and chemical properties.
Isomeric Analysis and Enantiomeric/Diastereomeric Discrimination of 3,3,4,6-Tetramethyloctane
The structural formula of this compound reveals the presence of two stereocenters at positions C4 and C6. The carbon at position 3 is a quaternary carbon and therefore not a stereocenter. Consequently, a maximum of 22 = 4 stereoisomers are possible. These consist of two pairs of enantiomers. The diastereomeric pairs are the (4R, 6R) and (4S, 6R) isomers, the (4R, 6R) and (4R, 6S) isomers, the (4S, 6S) and (4S, 6R) isomers, and the (4S, 6S) and (4R, 6S) isomers. The enantiomeric pairs are (4R, 6R)/(4S, 6S) and (4R, 6S)/(4S, 6R).
Gas chromatography (GC) is a powerful technique for the separation of volatile compounds like branched alkanes. For the separation of stereoisomers, chiral stationary phases (CSPs) are employed. These stationary phases are themselves chiral and can interact diastereomerically with the enantiomers of the analyte, leading to different retention times and thus enabling their separation.
Table 1: Representative Gas Chromatographic Conditions for Chiral Alkane Separation
| Parameter | Value |
|---|---|
| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 150 °C at 2 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
This table presents typical conditions and is for illustrative purposes. Actual conditions for this compound would require experimental optimization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry. For diastereomers, which have different physical properties, their NMR spectra will also be different, allowing for their distinction and quantification.
In the case of enantiomers, their NMR spectra in an achiral solvent are identical. To differentiate enantiomers by NMR, a chiral environment must be introduced. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). CSAs form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. CDAs, on the other hand, react with the enantiomers to form stable diastereomeric compounds, which can then be distinguished by NMR. However, the inert nature of alkanes makes derivatization challenging.
An alternative approach for chiral discrimination of alkanes is the use of NMR in a chiral liquid crystal solvent. This technique has been successfully applied to discriminate between the enantiomers of chiral alkanes like 3-methylhexane. The anisotropic environment of the liquid crystal induces different orientations of the enantiomers, resulting in distinguishable NMR spectra.
Conformational Landscape and Dynamics of this compound
The flexibility of the carbon-carbon single bonds in alkanes allows for the existence of multiple conformations, or conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation about these bonds.
The rotation around a C-C single bond is not entirely free but is hindered by a small energy barrier. This torsional strain arises from the repulsion between the electron clouds of adjacent bonds. The most stable conformations are typically the staggered conformations, where the substituents on adjacent carbons are as far apart as possible. The least stable are the eclipsed conformations, where the substituents are aligned.
In branched alkanes like this compound, steric hindrance between bulky alkyl groups also plays a significant role in determining the relative energies of different conformations. Gauche interactions, where two bulky groups on adjacent carbons are at a 60° dihedral angle, are less stable than anti-periplanar arrangements, where they are at 180°. The complex interplay of torsional strain and steric hindrance defines the conformational landscape of the molecule.
Table 2: Estimated Energy Costs for Unfavorable Conformations in Alkanes
| Interaction | Approximate Energy Cost (kcal/mol) |
|---|---|
| H-H eclipsed | 1.0 |
| C-H eclipsed | 1.3 |
| C-C eclipsed | 3.0 |
These are generalized values and the actual energetic cost can vary depending on the specific molecular structure.
Due to the complexity and rapid interconversion of conformers, experimental characterization of the conformational landscape of molecules like this compound can be challenging. Theoretical and computational methods provide a powerful alternative for studying conformational preferences and dynamics.
Molecular mechanics (MM) methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and can be used to explore the vast conformational space of flexible molecules. By performing a conformational search, the low-energy conformers and the energy barriers between them can be identified.
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to refine the energies and geometries of the conformers obtained from MM calculations. These calculations can provide valuable insights into the subtle electronic effects that influence conformational stability. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing information on the rates of conformational interconversion.
Advanced Synthetic Methodologies for 3,3,4,6 Tetramethyloctane and Structural Analogs
Retrosynthetic Strategies for Complex Branched Alkane Architectures
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. libretexts.org For a highly branched alkane like 3,3,4,6-tetramethyloctane, this approach involves strategically disconnecting the carbon-carbon bonds of the target molecule to identify simpler, more readily available starting materials. libretexts.org The key is to make disconnections that correspond to reliable and high-yielding bond-forming reactions.
Several retrosynthetic disconnections can be envisioned for this compound. One logical approach is to break the C4-C5 bond, which simplifies the molecule into two smaller, branched fragments. This disconnection suggests a coupling reaction between a nucleophilic fragment (e.g., an organometallic reagent) and an electrophilic fragment (e.g., an alkyl halide). Further disconnections of these fragments would then lead to commercially available or easily synthesized precursors. For instance, the fragment containing the C6 methyl group could be derived from a starting material like 2-bromobutane, while the other fragment could be constructed from precursors that establish the quaternary carbon at C3.
Another viable retrosynthetic strategy involves disconnecting at the C3-C4 bond. This would lead to a different set of synthetic precursors and might offer advantages in terms of managing steric hindrance during the key bond-forming step. The choice of the optimal retrosynthetic pathway depends on several factors, including the availability of starting materials, the efficiency of the proposed reactions, and the stereochemical control required for the synthesis of specific isomers.
Organometallic Reagents in Carbon-Carbon Bond Formation for Alkane Synthesis
Organometallic reagents are indispensable in the synthesis of complex organic molecules, particularly for the formation of carbon-carbon bonds. Their ability to act as potent carbon nucleophiles makes them ideal for constructing the intricate frameworks of highly branched alkanes.
Applications of Corey-House Synthesis and Its Mechanistic Variants for Branched Alkanes
The Corey-House synthesis is a versatile and powerful method for forming carbon-carbon bonds by coupling an organocuprate reagent (Gilman reagent) with an organic halide. collegedunia.comscienceinfo.com This reaction is particularly well-suited for the synthesis of unsymmetrical and branched alkanes. scienceinfo.combyjus.com The general mechanism involves two main steps: the formation of a lithium dialkylcuprate (R₂CuLi) from an alkyl halide and lithium, followed by reaction with cuprous iodide, and the subsequent coupling of this Gilman reagent with a second alkyl halide. vedantu.com
A significant advantage of the Corey-House synthesis is its ability to couple a wide range of alkyl groups, including primary, secondary, and tertiary fragments, with primary alkyl halides. collegedunia.combyjus.com However, when dealing with highly sterically hindered substrates, such as those required for the synthesis of this compound, the reaction can be challenging. Tertiary alkyl halides are often too sterically hindered and may lead to elimination byproducts. vedantu.com Therefore, a successful strategy would likely involve the coupling of a less hindered alkyl halide with a more sterically demanding Gilman reagent.
For the synthesis of this compound, a potential Corey-House approach could involve the reaction of a Gilman reagent derived from a precursor containing the C1-C4 portion of the molecule with an appropriate alkyl halide representing the C5-C8 portion. Careful selection of the coupling partners is crucial to minimize side reactions and maximize the yield of the desired branched alkane.
Strategic Use of Grignard Reagents in Branched Hydrocarbon Construction
Grignard reagents (R-MgX) are another class of powerful organometallic nucleophiles widely used in organic synthesis. While they are highly effective for forming carbon-carbon bonds, their application in the synthesis of highly branched alkanes can be limited by steric hindrance. pw.livechegg.com Grignard reagents are strong bases and can promote elimination reactions, especially with secondary and tertiary alkyl halides.
Despite these limitations, Grignard reagents can be strategically employed in the construction of branched hydrocarbons. One approach is to use them in coupling reactions catalyzed by transition metals, such as nickel or palladium, which can facilitate the desired bond formation while suppressing side reactions. umb.edu Another strategy involves reacting a Grignard reagent with a less sterically hindered electrophile, such as an epoxide, followed by further transformations to build the desired carbon skeleton. chegg.com
In the context of synthesizing this compound, a Grignard reagent could be used to introduce one of the methyl groups or to form one of the less sterically congested carbon-carbon bonds in a precursor molecule. However, for the key bond formations involving the creation of the quaternary and highly substituted tertiary centers, other methods might be more efficient. The high reactivity of Grignard reagents also makes them incompatible with acidic protons, which must be considered during synthetic planning. study.com
Catalytic Processes for Branched Alkane Synthesis
Catalytic methods offer efficient and atom-economical routes to complex molecules. For the synthesis of branched alkanes, catalytic processes can provide pathways that are not easily accessible through traditional stoichiometric reactions.
Olefin Oligomerization and Subsequent Catalytic Hydrogenation Routes to Branched Alkanes
A powerful industrial and laboratory strategy for synthesizing branched alkanes involves the oligomerization of olefins followed by hydrogenation. google.comresearchgate.net This two-step process allows for the construction of a complex carbon skeleton from simple, readily available alkene building blocks. nih.gov The oligomerization step, often catalyzed by transition metals or solid acid catalysts, can be controlled to produce a mixture of branched olefins with a desired range of molecular weights. kit.edu Subsequent hydrogenation of the resulting olefin mixture saturates the double bonds to yield the corresponding branched alkanes.
For a target molecule like this compound, a potential route could involve the co-oligomerization of smaller olefins such as isobutylene (B52900) and propylene (B89431). The conditions of the oligomerization reaction, including the choice of catalyst, temperature, and pressure, would be critical in directing the reaction towards the desired branched C12 olefin isomers. Following the oligomerization, the mixture of olefins would be subjected to catalytic hydrogenation, typically using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), to afford the final saturated alkane. This method is particularly attractive for large-scale synthesis due to the low cost of the starting materials and the efficiency of the catalytic steps. dtic.mil
Metal-Catalyzed Coupling Reactions for Constructing Branched Alkane Scaffolds
Metal-catalyzed cross-coupling reactions have revolutionized the field of organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. eie.gr Reactions such as the Kumada, Suzuki, and Negishi couplings offer versatile methods for connecting different organic fragments. wikipedia.orgnih.gov
The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, is a particularly relevant method for constructing branched alkane scaffolds. wikipedia.orgorganic-chemistry.org This reaction can be used to couple primary and secondary alkyl groups, and with careful choice of catalyst and reaction conditions, can even be applied to more sterically demanding substrates. organic-chemistry.org For the synthesis of this compound, a Kumada coupling could be envisioned to connect two of the key branched fragments identified in the retrosynthetic analysis. The mechanism of these coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govnrochemistry.com
Stereocontrolled Synthesis of Highly Branched Alkanes
The construction of sterically congested carbon-carbon bonds with high fidelity is a testament to the power of modern synthetic organic chemistry. For a molecule like this compound, which possesses a quaternary center at the 3-position and two vicinal chiral centers at the 4- and 6-positions, precise control over the spatial arrangement of these substituents is paramount. The synthetic strategies employed often rely on substrate control, chiral auxiliaries, or asymmetric catalysis to achieve the desired stereochemical outcome.
One plausible approach involves the diastereoselective alkylation of a chiral enolate. For instance, a chiral ketone precursor could be deprotonated to form a stereodefined enolate, which then reacts with an alkyl halide. The facial selectivity of the alkylation is dictated by the existing stereocenter and the nature of the chiral auxiliary or substrate-inherent chirality.
Another powerful strategy is the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated carbonyl compound. The stereochemical outcome of the reaction is controlled by the chiral information embedded in the substrate, leading to the formation of a new stereocenter with a defined relationship to the existing one. Subsequent functional group manipulations would then lead to the desired alkane.
A representative diastereoselective approach to a fragment of a highly branched alkane is the lithiation-borylation reaction, which has been shown to be effective in the construction of contiguous quaternary stereocenters in acyclic molecules. bris.ac.ukacs.org This method involves the reaction of a lithiated carbamate (B1207046) with a boronic ester, followed by a stereospecific 1,2-migration. By iterating this process, multiple contiguous stereocenters can be installed with high diastereoselectivity.
| Reaction Type | Substrate 1 | Substrate 2 | Key Reagent/Catalyst | Diastereomeric Ratio (d.r.) |
| Diastereoselective Alkylation | Chiral Oxazolidinone Acyl Imide | Alkyl Halide | Lithium Diisopropylamide (LDA) | >95:5 |
| Conjugate Addition | Chiral α,β-Unsaturated Ester | Organocuprate | Gilman Reagent (R₂CuLi) | >90:10 |
| Lithiation-Borylation | Lithiated Secondary Carbamate | Tertiary Boronic Ester | (-)-Sparteine | >99:1 |
This table presents representative data for analogous systems due to the absence of specific literature for this compound.
The enantioselective synthesis of highly branched alkanes requires the use of chiral catalysts or reagents to create stereocenters with a specific absolute configuration. Asymmetric hydrogenation and carbon-carbon bond-forming reactions are the cornerstones of such synthetic endeavors.
For a molecule with the structural complexity of this compound, a convergent synthesis employing enantioselective methods to prepare key fragments would be a logical strategy. For example, the quaternary center could be constructed using an asymmetric allylic alkylation, a powerful method for the formation of all-carbon quaternary stereocenters. researchgate.netnih.gov This would involve the reaction of a prochiral nucleophile with an allylic substrate in the presence of a chiral transition metal catalyst.
The vicinal stereocenters could be installed through various asymmetric reactions. For instance, an asymmetric aldol (B89426) reaction followed by deoxygenation could establish the desired 1,3-relationship between the methyl groups at C4 and C6. Alternatively, asymmetric hydrogenation of a suitably substituted alkene precursor using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, could provide the desired stereochemistry. researchgate.net
The development of catalytic asymmetric methods for the synthesis of sterically hindered molecules is an active area of research. nih.gov For instance, chromium-catalyzed asymmetric allylation has been shown to be effective in creating two consecutive stereogenic centers, including a quaternary carbon, with high diastereoselectivity and enantioselectivity. organic-chemistry.org
| Reaction Type | Substrate | Key Reagent/Catalyst | Enantiomeric Excess (ee) |
| Asymmetric Allylic Alkylation | β-Ketoester | [Pd(allyl)Cl]₂ / Chiral Ligand | up to 97% |
| Asymmetric Hydrogenation | Tetrasubstituted Alkene | [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | up to 99% |
| Asymmetric Aldol Reaction | Aldehyde and Ketone | Proline | >95% |
| Chromium-Catalyzed Asymmetric Allylation | Aldehyde and Allyl Halide | CrCl₂ / Chiral Sulfonamide/Oxazoline Ligand | up to 91% |
This table presents representative data for analogous systems due to the absence of specific literature for this compound.
Spectroscopic Elucidation and Advanced Analytical Characterization of 3,3,4,6 Tetramethyloctane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For branched alkanes, high-field NMR provides the resolution necessary to differentiate the numerous, often similar, proton and carbon environments.
The analysis of methyl-branched alkanes via ¹H and ¹³C NMR spectroscopy allows for the detailed mapping of the carbon skeleton. acs.orgresearchgate.net The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, enabling the differentiation of methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org
In 3,3,4,6-tetramethyloctane, the ¹H NMR spectrum is expected to show complex, overlapping signals in the aliphatic region (typically 0.8-2.0 ppm). The methyl protons will appear as doublets (for those on C4 and C6) and singlets (for those on C3), while the methine and methylene protons will exhibit more complex splitting patterns due to coupling with multiple neighbors.
The ¹³C NMR spectrum offers a clearer picture, with distinct signals for each chemically unique carbon atom. The chemical shifts can be predicted based on the degree of substitution and branching. Quaternary carbons, like C3 in the structure, are typically deshielded and appear further downfield compared to other sp³ carbons. The intensity of signals in a ¹³C NMR spectrum can also provide information, as carbons with attached protons often show stronger signals due to the Nuclear Overhauser Effect (NOE). libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard NMR principles for branched alkanes. Actual experimental values may vary.
| Atom Position | Carbon Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| C1, C8 | CH₃ (Primary) | ~0.9 (triplet) | ~14 |
| C2, C7 | CH₂ (Secondary) | ~1.2-1.4 (multiplet) | ~23-25 |
| C3 | C (Quaternary) | - | ~35-40 |
| C3-Methyls | CH₃ (Primary) | ~0.85 (singlet) | ~28-32 |
| C4 | CH (Tertiary) | ~1.5-1.8 (multiplet) | ~40-45 |
| C4-Methyl | CH₃ (Primary) | ~0.8-0.9 (doublet) | ~15-20 |
| C5 | CH₂ (Secondary) | ~1.1-1.3 (multiplet) | ~35-40 |
| C6 | CH (Tertiary) | ~1.4-1.7 (multiplet) | ~30-35 |
| C6-Methyl | CH₃ (Primary) | ~0.8-0.9 (doublet) | ~20-23 |
While 1D NMR provides information on the types of atoms present, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between them, which is crucial for distinguishing between isomers. wikipedia.orgnih.govlibretexts.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu In a COSY spectrum of this compound, cross-peaks would confirm correlations between protons on adjacent carbons, such as between H4 and H5, and between H6 and H5/H7. This helps to piece together the carbon backbone.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orglibretexts.org Each cross-peak in an HSQC spectrum represents a C-H bond, allowing for the unambiguous assignment of which protons are attached to which carbons. sdsu.edu
Together, these 2D techniques provide a comprehensive and definitive map of the molecular structure, allowing for the complete assignment of all proton and carbon signals. youtube.com
The degree of branching significantly impacts these dynamics. Compared to a linear alkane like n-dodecane, the more compact, globular shape of this compound can lead to different rotational correlation times. aip.orgresearchgate.net Studies on branched alkanes have shown that the local intramolecular dynamics probed by ¹³C NMR relaxation are affected by global single-chain relaxation processes. aip.org The presence of a quaternary center and multiple methyl groups restricts segmental flexibility in parts of the molecule, which would be reflected in the T₁ values of the nearby carbons. Generally, carbons in more rigid parts of a molecule have shorter T₁ values, while carbons in more mobile segments (like terminal methyl groups) have longer T₁ values. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. chemguide.co.uk
In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and form a molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes fragmentation. chemguide.co.ukwikipedia.org The pattern of fragment ions produced is characteristic of the molecule's structure.
Branched alkanes tend to fragment at the points of branching because this leads to the formation of more stable secondary and tertiary carbocations. libretexts.org For this compound (molecular weight 170.33 g/mol ), the mass spectrum would be expected to show a weak or absent molecular ion peak at m/z 170. nih.gov The fragmentation pattern would be dominated by peaks resulting from cleavage at the C3, C4, and C6 positions.
The fragmentation pattern is key to distinguishing between isomers. For example, an isomer like 3,3,6,6-tetramethyloctane (B14553581) would produce a distinctly different set of fragment ions due to the different locations of the quaternary centers. chemspider.com By analyzing the specific m/z values of the dominant fragment ions, the substitution pattern of the parent alkane can be deduced. nih.govnih.gov
Table 2: Plausible Major Fragment Ions for this compound in EI-MS
| m/z Value | Possible Fragment Structure | Cleavage Point |
|---|---|---|
| 141 | [M - C₂H₅]⁺ | Loss of ethyl group from C3 |
| 113 | [M - C₄H₉]⁺ | Cleavage at C4-C5 |
| 99 | [M - C₅H₁₁]⁺ | Cleavage at C3-C4 |
| 85 | [C₆H₁₃]⁺ | Cleavage at C4-C5 or C5-C6 |
| 71 | [C₅H₁₁]⁺ | Various cleavage pathways |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) | Common fragment for branched alkanes |
| 43 | [C₃H₇]⁺ (Isopropyl cation) | Common fragment for branched alkanes |
High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of an ion. For this compound, the molecular formula is C₁₂H₂₆. nih.gov
HRMS can distinguish C₁₂H₂₆ (exact mass: 170.20345) from other molecules that might have the same nominal mass but a different elemental composition. For instance, a compound with the formula C₁₁H₂₂O would also have a nominal mass of 170, but its exact mass would be 170.16692. The ability of HRMS to resolve these minute mass differences provides unequivocal confirmation of the molecular formula, which is a critical piece of data in the identification of a compound. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. compoundchem.com Chemical bonds are not rigid; they are in constant motion, capable of stretching and bending at specific vibrational frequencies. compoundchem.com When infrared radiation corresponding to the natural vibrational frequency of a specific bond is passed through a sample, the bond absorbs the energy, leading to an excited vibrational state. compoundchem.com The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), where absorption bands (troughs) correspond to specific molecular vibrations. compoundchem.comyoutube.com
For alkanes like this compound, which contain only C-C and C-H single bonds, the IR spectrum is relatively simple but provides key information about its structure. orgchemboulder.comlibretexts.org The most prominent bands arise from C-H stretching and bending vibrations. uobabylon.edu.iq
Characteristic Vibrational Modes of Branched Alkane Substructures
The IR spectrum of a branched alkane such as this compound is characterized by absorption bands corresponding to the vibrations of its specific structural components, including methyl (-CH₃) and methylene (-CH₂) groups. The presence of quaternary carbons and extensive branching influences the precise position and appearance of these bands.
Key vibrational modes for branched alkanes are summarized below:
C-H Stretching Vibrations: Strong absorption bands are observed in the 2850-3000 cm⁻¹ region, corresponding to the stretching of carbon-hydrogen bonds. orgchemboulder.comlibretexts.org Because alkanes only possess sp³ hybridized carbons, these C-H stretching frequencies consistently appear just below 3000 cm⁻¹. youtube.comuobabylon.edu.iq The presence of multiple methyl groups in this compound contributes significantly to the intensity of these absorptions.
C-H Bending Vibrations (Deformations):
Methyl (-CH₃) Groups: Methyl groups exhibit two characteristic bending vibrations: an asymmetrical bending mode appearing around 1450-1470 cm⁻¹ and a symmetrical bending mode (or "umbrella" mode) near 1370-1380 cm⁻¹. orgchemboulder.comlibretexts.org The presence of a gem-dimethyl group (two methyl groups on the same carbon), as seen at the C3 position in this compound, can cause the symmetrical bending band around 1380 cm⁻¹ to split into a doublet.
Methylene (-CH₂) Groups: Methylene groups show a characteristic "scissoring" deformation band in the range of 1450-1470 cm⁻¹. libretexts.orguobabylon.edu.iq This absorption often overlaps with the asymmetrical bending mode of methyl groups. orgchemboulder.com
Fingerprint Region: The region of the IR spectrum from approximately 900-1300 cm⁻¹ is known as the fingerprint region. orgchemboulder.com It contains complex and often weak absorptions resulting from C-C stretching and various interacting bending and rocking vibrations. While difficult to interpret from first principles, this region is unique for every molecule and serves as a molecular "fingerprint" for identification when compared against a known spectrum. youtube.comorgchemboulder.com
Table 1: Characteristic IR Absorption Frequencies for Branched Alkanes
| Frequency Range (cm⁻¹) | Bond | Vibration Type | Intensity |
| 2850–3000 | C(sp³)–H | Stretch | Strong |
| 1450–1470 | C–H | Methylene (scissoring) & Methyl (asymmetric bend) | Medium |
| 1370–1380 | C–H | Methyl (symmetric bend) | Medium |
| 720–725 | C–H | Methylene (rocking) - in long chains | Weak |
Application of IR Spectroscopy in Monitoring Reaction Progress and Purity
IR spectroscopy is a valuable tool for real-time monitoring of chemical reactions and for assessing the purity of the final product. youtube.com In the synthesis of this compound, for instance, IR can be used to track the disappearance of functional groups from starting materials (e.g., the C=C bond of an alkene or the C=O bond of a ketone) and the appearance of the characteristic alkane C-H bands.
Purity assessment is achieved by comparing the IR spectrum of a synthesized sample to that of a pure, authenticated standard. youtube.com The presence of unexpected absorption bands indicates impurities. For example, a broad band around 3300 cm⁻¹ would suggest alcohol contamination (O-H stretch), while a sharp peak near 1715 cm⁻¹ would point to a carbonyl impurity (C=O stretch). compoundchem.com
Modern techniques like differential infrared spectroscopy enhance this process. In this method, the spectrum of the pure compound is digitally subtracted from the sample's spectrum. The resulting difference spectrum reveals only the absorption peaks of the impurities, allowing for their identification and quantification. youtube.com This makes IR spectroscopy a precise and efficient method for quality control in chemical production. youtube.com
Advanced Chromatographic Techniques for Separation and Quantification of Isomeric Mixtures
This compound is one of many structural isomers with the molecular formula C₁₂H₂₆. These isomers often possess very similar physical properties, such as boiling points, making their separation and individual quantification a significant analytical challenge. Advanced chromatographic techniques are essential for resolving these complex mixtures.
High-Resolution Gas Chromatography (HRGC) for Isomer Separation and Purity Determination
High-Resolution Gas Chromatography (HRGC), which utilizes long capillary columns (typically 30-100 meters), is the premier technique for separating volatile and semi-volatile compounds, including isomeric alkanes. researchgate.netresearchgate.net The separation is based on the differential partitioning of analytes between a gaseous mobile phase (usually an inert gas like helium or hydrogen) and a thin film of a liquid stationary phase coated on the inner wall of the capillary column.
The exceptional resolving power of HRGC stems from the high efficiency of capillary columns, which can generate hundreds of thousands of theoretical plates. The key to separating isomers like this compound from its counterparts lies in the choice of the stationary phase.
Non-polar columns (e.g., those with dimethylpolysiloxane stationary phases) separate compounds primarily based on their boiling points. While effective for separating alkanes with different carbon numbers, they may provide limited resolution for isomers with very close boiling points.
Polar or selective columns can offer enhanced separation by introducing other intermolecular interactions. For alkanes, stationary phases that can exploit subtle differences in molecular shape and polarizability are advantageous.
The purity of a this compound sample can be determined by HRGC coupled with a flame ionization detector (FID). The area of the chromatographic peak corresponding to the compound is proportional to its concentration, allowing for quantitative analysis and the detection of isomeric or other impurities.
Retention Index Analysis for Branched Hydrocarbon Identification
While retention time is a fundamental parameter in chromatography, it can vary between instruments and analytical conditions (e.g., temperature program, column length, and carrier gas flow rate). wikipedia.org To overcome this, the Kovats Retention Index (RI) system was developed to convert retention times into system-independent constants, enabling reliable compound identification by comparing experimental values with database entries. wikipedia.org
The Kovats RI is calculated by analyzing a sample under the same conditions as a mixture of n-alkanes (straight-chain alkanes). phytochemia.com The retention index of a compound is determined by interpolating its retention time relative to the retention times of the n-alkanes that elute just before and after it. nih.gov For a temperature-programmed analysis, the linear or van den Dool and Kratz retention index is calculated using the following formula:
I = 100n + 100 * [(t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]
Where:
I is the retention index of the compound of interest (x).
n is the carbon number of the n-alkane eluting before compound x.
N is the carbon number of the n-alkane eluting after compound x.
t_R is the retention time for the respective compounds.
The retention index of a branched alkane is influenced by its molecular structure, including the number, size, and position of its alkyl branches. This makes the retention index a powerful descriptor for identifying specific isomers like this compound within a complex hydrocarbon mixture. Databases of retention indices on various standard stationary phases are widely used for tentative peak identification. wikipedia.orgnih.gov
Table 2: Illustrative Retention Index Calculation
| Compound | Retention Time (min) | Carbon Number | Retention Index |
| n-Undecane (C₁₁) | 10.5 | 11 | 1100 |
| This compound | 11.2 | - | 1144 (Calculated) |
| n-Dodecane (C₁₂) | 12.0 | 12 | 1200 |
Note: Retention times are hypothetical for illustrative purposes.
Hyphenated Techniques (e.g., GC-MS) for Comprehensive Analysis of Complex Alkane Mixtures
For unambiguous identification, especially in complex mixtures where chromatographic peaks may overlap, a hyphenated technique combining the separation power of gas chromatography with the identification capabilities of a mass spectrometer (GC-MS) is indispensable. core.ac.uk
In a GC-MS system, the effluent from the GC column is directed into the ion source of the mass spectrometer. As each separated component elutes from the column, it is ionized (typically by electron ionization, EI), causing the molecule to fragment in a characteristic and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component.
The mass spectrum provides two critical pieces of information for identifying this compound:
The Molecular Ion (M⁺): This peak corresponds to the intact molecule that has lost one electron. For this compound (C₁₂H₂₆), the molecular ion would appear at an m/z value corresponding to its molecular weight (170 amu), confirming its elemental composition.
The Fragmentation Pattern: The pattern of fragment ions is a unique fingerprint of the molecule's structure. Branched alkanes fragment preferentially at the points of branching. The fragmentation pattern of this compound would be distinct from its other isomers, allowing for positive identification by comparing the experimental spectrum to a library of known mass spectra (e.g., the NIST database). acs.org
GC-MS allows for both the separation of this compound from a complex mixture and its definitive structural confirmation, making it the gold standard for the analysis of isomeric hydrocarbons. core.ac.ukacs.org
Theoretical and Computational Chemistry of 3,3,4,6 Tetramethyloctane
Quantum Mechanical Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules from first principles. For a multi-branched system like 3,3,4,6-tetramethyloctane, these methods are invaluable for determining electronic structure and predicting energetic stability.
Density Functional Theory (DFT) has become a popular computational method for investigating the electronic structure of many-body systems, including complex molecules like branched alkanes. wikipedia.org It offers a balance between computational cost and accuracy, making it feasible for larger systems. mpg.de
Studies utilizing DFT have been crucial in explaining the observed thermodynamic stability of branched alkanes compared to their linear isomers. nih.gov A key finding from DFT analysis is that branching in alkanes leads to a lower (less destabilizing) steric energy. This counterintuitive result is explained by partitioning the total DFT energy into steric, electrostatic, and quantum energy terms. nih.govnih.gov While the lower steric energy in branched alkanes is offset by a corresponding quantum energy term (containing Pauli repulsion and exchange-correlation energy), the electrostatic energy term ultimately favors the branched structure. nih.gov This combination of electrostatic and correlation effects provides a quantum mechanical explanation for why branched alkanes, such as this compound, are more stable than their straight-chain counterparts. nih.gov
DFT calculations, often employed in conjunction with group contribution methods or as a standalone approach, can also be used to compute absolute electronic energies, which are then used to derive enthalpies of formation for various compounds. acs.org
Table 1: Energy Partitioning in Linear vs. Branched Alkanes using DFT
| Energy Component | Branched Alkanes | Linear Alkanes | Contribution to Stability |
|---|---|---|---|
| Steric Energy (Es[ρ]) | Less Destabilizing | More Destabilizing | Favors Branching (but is canceled out) |
| Quantum Energy (Eq[ρ]) | Higher | Lower | Opposes Branching (cancels steric effect) |
| Electrostatic Energy (Ee[ρ]) | More Favorable | Less Favorable | Favors Branching |
| Total Energy | Lower | Higher | Branched is more stable |
This table is a generalized representation based on findings from DFT steric analysis of alkanes. nih.gov
Ab initio quantum chemistry methods compute molecular properties from first principles without reliance on empirical parameters. While computationally intensive, they can achieve very high accuracy, often referred to as "chemical accuracy" (within 1 kcal/mol or ~4 kJ/mol). osti.gov
For alkanes, high-level ab initio methods like G4, CBS-QB3, W4, and HEAT are employed to generate precise thermochemical data, such as enthalpies of formation. osti.govosti.govresearchgate.net These sophisticated methods account for various factors including:
Extrapolation to the complete basis set (CBS) limit. osti.gov
Corrections for higher-order electron correlation effects. osti.gov
Anharmonic zero-point vibrational energies (ZPVE). osti.gov
Core-valence and relativistic effects. osti.gov
These calculations are essential for developing accurate kinetic models for hydrocarbon combustion and pyrolysis, where the thermochemistry of individual species is a critical input. osti.govacs.org For flexible molecules like long-chain or branched alkanes, a significant challenge is the proper treatment of low-frequency torsional modes (internal rotations), as the standard harmonic oscillator approximation can lead to inaccuracies in entropy and heat capacity calculations. epa.gov Therefore, advanced ab initio workflows often incorporate one-dimensional hindered rotor treatments to better model these motions. osti.gov
Molecular Modeling and Simulation Approaches
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the larger-scale conformational and dynamic behavior of molecules like this compound.
Molecular simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. The accuracy of any simulation is highly dependent on the quality of the underlying force field. nih.gov For branched alkanes, force fields must accurately capture the nuances of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
Several classes of force fields are used, including all-atom (where every atom is represented), united-atom (where CH, CH₂, and CH₃ groups are treated as single interaction sites), and coarse-grained models. nih.gov Developing a transferable force field that works well for linear, branched, and cyclic alkanes is a significant challenge. researchgate.net Recent efforts have focused on refining parameters, such as Lennard-Jones terms for carbons with different degrees of substitution, to create more universally applicable force fields like new AMBER-compatible sets. researchgate.net
Validation of these force fields is performed by comparing simulation results against experimental data for various thermophysical properties like density, viscosity, and self-diffusion coefficients under a range of conditions. nih.govresearchgate.net Studies comparing multiple force fields (e.g., TraPPE, PYS, CHARMM36, L-OPLS, Potoff) have shown that their performance can vary significantly, with certain force fields like the Potoff model showing excellent results for predicting properties of long linear and branched alkanes at high pressures. nih.gov
Conformational search is the process of exploring this PES to find these stable structures. rowansci.com The exponential growth in the number of possible conformations with each rotatable bond makes this a non-trivial task. rowansci.com Various algorithms are employed, which can be broadly categorized as:
Systematic Searches: These methods rotate bonds by a fixed increment. While thorough, they are computationally feasible only for molecules with a few rotatable bonds due to combinatorial explosion. researchgate.net
Stochastic/Monte Carlo Searches: These methods randomly alter the molecular geometry and accept or reject the new conformation based on an energy criterion. They are more efficient than systematic searches for larger molecules. acs.org
Genetic Algorithms: Inspired by biological evolution, these algorithms use concepts like "crossover" and "mutation" on a population of conformations to efficiently locate low-energy minima. acs.org
Distance Geometry Methods: These techniques have proven to be particularly robust and universally applicable for complex molecules. nih.gov
Modern approaches often use a multi-level strategy, starting with a fast, less accurate method (like a simple force field) to generate an initial set of conformers, followed by iterative refinement and re-optimization at higher levels of theory (e.g., DFT) to obtain the final, accurate ensemble of low-energy structures. rowansci.comfrontiersin.org
Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their time-dependent behavior. aip.org For branched alkanes like this compound, MD simulations provide insights into both intramolecular dynamics (e.g., conformational changes) and intermolecular interactions that govern bulk properties.
MD simulations have been successfully used to investigate:
Liquid-State Dynamics: Studies have shown significant agreement between simulated and experimental values for properties like diffusion coefficients and NMR relaxation times in branched alkanes. aip.org
Rheological Properties: Non-equilibrium MD simulations have been used to understand how the position and size of branches affect fluid viscosity. byu.edu These simulations reveal that branching significantly increases viscosity compared to linear alkanes. byu.edu
Intermolecular Structure: Simulations can reveal how molecules pack in the liquid state and how branching affects local ordering and intermolecular interactions. researchgate.net
These simulations are critical for understanding the structure-property relationships that determine the macroscopic behavior of branched alkanes, which is essential for applications in areas such as lubrication and fuel science. aip.orgbyu.edu
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or property descriptors of chemical compounds with their physicochemical properties or biological activities, respectively. naturalspublishing.com For a branched alkane like this compound, these in silico techniques are invaluable for predicting its behavior and characteristics without the need for extensive and time-consuming experimental measurements.
Predictive Modeling of Physico-Chemical Properties of Branched Alkanes
The prediction of physicochemical properties is a cornerstone of QSPR. For alkanes, properties such as boiling point, molar volume, and heat of vaporization are frequently modeled. naturalspublishing.com These models are typically built using a range of molecular descriptors that numerically characterize the molecule's structure.
Molecular Descriptors in QSPR for Alkanes:
A variety of descriptors are employed to capture the essential structural features of branched alkanes like this compound. These can be broadly categorized as:
Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They encode information about the size, shape, and degree of branching. Examples include the Randić index, Wiener index, and Zagreb indices. naturalspublishing.comacs.org These indices have shown strong correlations with properties like the boiling points of alkanes. acs.org
Constitutional Descriptors: These are simpler descriptors that reflect the basic composition of the molecule, such as molecular weight, number of carbon atoms, and the number of specific substituent groups.
Geometric Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms and describe the spatial arrangement of the molecule.
Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and can provide insights into the electronic properties of the molecule.
Predictive Models:
Multiple linear regression (MLR) is a common statistical method used to build QSPR models, where a linear relationship is established between the physicochemical property and a set of molecular descriptors. malayajournal.org More advanced machine learning techniques, such as artificial neural networks, are also utilized to capture complex, non-linear relationships. acs.org
For a compound like this compound, a hypothetical QSPR model for predicting its boiling point might take the following form:
Boiling Point = a + (b × Descriptor 1) + (c × Descriptor 2) + ...
Where 'a', 'b', and 'c' are constants determined from the regression analysis of a dataset of alkanes with known boiling points.
Below is an interactive data table illustrating the types of descriptors that would be used in a QSPR study of this compound and its isomers. The values presented are for illustrative purposes to demonstrate the concept.
| Compound | Molecular Weight ( g/mol ) | Wiener Index | Randić Index | Predicted Boiling Point (°C) |
| This compound | 170.33 | 1258 | 5.782 | 185.2 |
| n-Dodecane | 170.33 | 1456 | 5.960 | 216.3 |
| 2,2,4,6,6-Pentamethylheptane | 170.33 | 1120 | 5.500 | 177.6 |
Note: The predicted boiling points are hypothetical and for illustrative purposes.
In Silico Assessment of Reactivity Descriptors for Branched Hydrocarbons
While QSAR studies are more commonly associated with the biological activity of drugs, the principles can be applied to predict the reactivity of hydrocarbons in various chemical processes or their potential toxicity, which is a form of biological activity. nih.gov For branched hydrocarbons, reactivity is often assessed in the context of combustion, pyrolysis, or atmospheric chemistry.
Reactivity Descriptors:
In silico methods, particularly those based on density functional theory (DFT), can be used to calculate a range of reactivity descriptors. These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions.
Key reactivity descriptors for a molecule like this compound would include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Ionization Potential and Electron Affinity: These relate to the ease of removing or adding an electron, respectively, and are crucial for understanding redox reactions.
Global Hardness and Softness: These concepts from conceptual DFT quantify the resistance of a molecule to change its electron distribution. Softer molecules are generally more reactive.
Fukui Functions: These descriptors indicate the most likely sites within a molecule for nucleophilic or electrophilic attack, providing insights into regioselectivity.
The following interactive table provides a hypothetical set of calculated reactivity descriptors for this compound compared to other C12H26 isomers.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) |
| This compound | -10.25 | 1.55 | 11.80 | 5.90 |
| n-Dodecane | -10.10 | 1.60 | 11.70 | 5.85 |
| 2,2,4,6,6-Pentamethylheptane | -10.30 | 1.50 | 11.80 | 5.90 |
Note: These values are hypothetical and serve to illustrate the types of descriptors used in computational reactivity studies.
By correlating these calculated descriptors with experimentally determined reaction rates or toxicological data for a series of branched alkanes, QSAR models can be developed to predict the reactivity or toxicity of un-tested compounds like this compound. nih.govacs.org
Reaction Mechanisms and Chemical Transformations Involving 3,3,4,6 Tetramethyloctane and Derivatives
Mechanistic Pathways of Aliphatic Substitution Reactions
Aliphatic substitution reactions provide a fundamental means to functionalize alkanes. In the case of 3,3,4,6-tetramethyloctane, the presence of various types of C-H bonds—primary, secondary, and tertiary—leads to considerations of regioselectivity and the influence of reaction intermediates.
Free Radical Halogenation and Regioselectivity Considerations in Branched Alkanes
Free radical halogenation is a classic transformation of alkanes, proceeding via a chain reaction mechanism involving initiation, propagation, and termination steps. The regioselectivity of this reaction is primarily governed by the stability of the alkyl radical intermediate formed during the hydrogen abstraction step. The order of radical stability is tertiary > secondary > primary, a trend attributed to hyperconjugation and the electron-donating effects of alkyl groups. blogspot.comyoutube.com
For this compound, there are three types of hydrogen atoms that can be abstracted: primary, secondary, and tertiary. Based on the stability of the resulting radicals, the tertiary hydrogens at the C4 and C6 positions are the most susceptible to abstraction by a halogen radical. Consequently, the major monohalogenated products would be 4-halo-3,3,4,6-tetramethyloctane and 6-halo-3,3,4,6-tetramethyloctane.
The selectivity of the halogenating agent also plays a crucial role. Bromination is known to be significantly more selective than chlorination. blogspot.com This is because the hydrogen abstraction step in bromination is endothermic, and according to Hammond's postulate, the transition state more closely resembles the alkyl radical product. This leads to a greater differentiation in the rates of abstraction of primary, secondary, and tertiary hydrogens. In contrast, chlorination is an exothermic process with an earlier transition state that is less sensitive to the stability of the radical being formed, resulting in a mixture of products. youtube.com
| Halogenating Agent | Major Product(s) | Rationale |
|---|---|---|
| Chlorine (Cl₂) | Mixture of chlorinated isomers, with a preference for tertiary positions | Lower selectivity due to the high reactivity of the chlorine radical. |
| Bromine (Br₂) | Predominantly 4-bromo-3,3,4,6-tetramethyloctane and 6-bromo-3,3,4,6-tetramethyloctane | Higher selectivity of the bromine radical for the most stable tertiary radical intermediates. |
Electrophilic Alkylation Reactions and the Role of Carbocation Intermediates in Branched Alkane Formation
Electrophilic alkylation reactions, such as the Friedel-Crafts alkylation, are pivotal in the synthesis of branched alkanes. These reactions proceed through carbocation intermediates, and their stability (tertiary > secondary > primary) is a key determinant of the reaction's course. masterorganicchemistry.comlibretexts.org The formation of this compound can be envisioned through the alkylation of a smaller alkane or alkene with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
A significant feature of reactions involving carbocations is their propensity to undergo rearrangements to form more stable carbocations. masterorganicchemistry.comlibretexts.orgquora.com These rearrangements can occur via 1,2-hydride or 1,2-alkyl shifts. For instance, the generation of a secondary carbocation adjacent to a tertiary or quaternary carbon can trigger a shift to yield a more stable tertiary carbocation. In the context of synthesizing this compound, careful selection of precursors and reaction conditions would be necessary to minimize undesired rearrangements and maximize the yield of the target molecule.
Oxidation and Reduction Chemistry of Branched Alkane Derivatives
The introduction and removal of functional groups through oxidation and reduction are essential transformations in organic synthesis.
Selective Oxidation Methodologies for Functionalizing Branched Hydrocarbons
The selective oxidation of C-H bonds in alkanes is a challenging yet highly valuable transformation. Generally, tertiary C-H bonds are more susceptible to oxidation than secondary or primary C-H bonds due to their lower bond dissociation energy. Reagents like potassium permanganate (B83412) (KMnO₄) under certain conditions can oxidize tertiary C-H bonds to hydroxyl groups. wou.edu In the case of this compound, selective oxidation would be expected to occur at the C4 and C6 positions, yielding the corresponding tertiary alcohols.
Catalytic oxidation methods employing transition metal catalysts offer a more controlled approach to the functionalization of alkanes. These systems can be designed to exhibit high selectivity for specific C-H bonds, even in complex molecules.
Reductive Transformations of Functionalized Alkane Derivatives
Functionalized derivatives of this compound, such as the haloalkanes produced via free radical halogenation, can undergo a variety of reductive transformations. A common reaction is reductive dehalogenation, which can be achieved using various reducing agents, including metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. doubtnut.comorganic-chemistry.org This process effectively removes the halogen atom and replaces it with a hydrogen atom, regenerating the parent alkane.
The choice of reducing agent can influence the reaction's outcome and compatibility with other functional groups that may be present in the molecule.
| Reducing Agent | General Reactivity |
|---|---|
| LiAlH₄ (Lithium Aluminum Hydride) | A strong, unselective reducing agent. |
| NaBH₄ (Sodium Borohydride) | A milder, more selective reducing agent. |
| H₂/Pd, Pt, or Ni (Catalytic Hydrogenation) | Effective for dehalogenation, especially of benzylic and allylic halides. |
| Zn in acid | A classical method for the reduction of alkyl halides. |
Carbon-Carbon Bond Cleavage and Rearrangement Processes
The carbon skeleton of this compound can undergo cleavage and rearrangement under specific conditions, providing insights into its structural stability and fragmentation patterns.
One of the primary techniques to study C-C bond cleavage is mass spectrometry. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. For branched alkanes, fragmentation tends to occur at the branching points to form more stable carbocations. psu.edu For this compound, cleavage adjacent to the tertiary and quaternary carbons would be expected to be prominent fragmentation pathways. The analysis of the mass spectrum of a structurally similar isomer, 3,4,5,6-tetramethyloctane, reveals characteristic fragmentation patterns for such highly branched structures. nist.gov
Rearrangement processes, such as the Wagner-Meerwein rearrangement, are common in reactions involving carbocation intermediates. wikipedia.org If a derivative of this compound were to form a carbocation at a less stable position, a 1,2-hydride or 1,2-alkyl (methyl) shift could occur to generate a more stable carbocationic intermediate. These rearrangements can lead to the formation of isomeric products with a different carbon skeleton.
Thermal and Catalytic Cracking Mechanisms of Branched Hydrocarbons
Cracking is a fundamental process in the petrochemical industry for breaking down large hydrocarbon molecules into smaller, more valuable ones. nih.gov This can be achieved through high temperatures and pressures (thermal cracking) or at lower temperatures and pressures in the presence of a catalyst (catalytic cracking). nih.gov
Thermal Cracking
Thermal cracking of alkanes proceeds via a free-radical chain mechanism. psu.edushodhsagar.com The process is initiated by the homolytic cleavage of a carbon-carbon bond at high temperatures (typically 450°C to 750°C) and pressures (up to 70 atmospheres), generating two alkyl radicals. psu.edushodhsagar.com The C-C bonds are weaker than C-H bonds and are thus more susceptible to breaking. docbrown.info
For a highly branched alkane such as this compound, the initiation step would likely involve the cleavage of a bond adjacent to a highly substituted carbon, as this can lead to the formation of more stable tertiary or secondary radicals. The propagation of the chain reaction then occurs through processes like hydrogen abstraction and β-scission. psu.edu
β-scission is a key step in thermal cracking where a radical breaks two carbons away from the radical center, yielding an alkene and a smaller primary radical. wikipedia.org In the case of this compound, multiple β-scission pathways are possible depending on the initial radical formed. For instance, a radical at the C-5 position could undergo β-scission to yield isobutylene (B52900) and a primary hexyl radical. Isomerization of the radicals is generally not a favored process in thermal cracking. psu.edu The termination of the reaction occurs through the combination or disproportionation of free radicals. psu.edu A significant outcome of thermal cracking is the production of a high proportion of alkenes. libretexts.org
Catalytic Cracking
Catalytic cracking, on the other hand, operates through an ionic mechanism involving carbocation intermediates. psu.edu This process is typically carried out at around 500°C using zeolite catalysts, which are complex aluminosilicates. libretexts.org The acidic sites on the zeolite catalyst play a crucial role in initiating the cracking process. libretexts.org
The mechanism begins with the formation of a carbocation from the alkane. This can occur through the abstraction of a hydride ion (H-) from the alkane by a Lewis acid site on the catalyst, or by the protonation of a trace amount of olefin present in the feed by a Brønsted acid site. psu.edu For this compound, hydride abstraction would preferentially occur from one of the tertiary C-H bonds at positions C-4 or C-6, as this leads to the formation of a more stable tertiary carbocation.
Once the carbocation is formed, it can undergo several reactions:
β-scission: This is the primary cracking step, where the C-C bond beta to the positively charged carbon is cleaved. rsc.org This results in the formation of an alkene and a new, smaller carbocation. The stability of the resulting carbocation and alkene influences the rate of β-scission. For a carbocation formed from this compound, various β-scission pathways can lead to the formation of smaller alkenes and branched alkanes.
Isomerization: The carbocation can rearrange to a more stable isomer through hydride or methyl shifts. This is a key reason why catalytic cracking produces a high proportion of branched alkanes, which are valuable as high-octane gasoline components. psu.educhemguide.co.uk
The cracking process terminates when the carbocation abstracts a hydride ion from another alkane molecule, thus propagating the chain, or through other reactions like deprotonation.
| Feature | Thermal Cracking | Catalytic Cracking |
|---|---|---|
| Mechanism | Free radical | Ionic (Carbocation) |
| Temperature | High (450-750°C) | Lower (around 500°C) |
| Pressure | High (up to 70 atm) | Moderately low |
| Catalyst | None | Zeolites (aluminosilicates) |
| Primary Products | Straight-chain alkanes, Alkenes | Branched alkanes, Aromatic hydrocarbons |
| Intermediate Stability | Tertiary > Secondary > Primary radicals | Tertiary > Secondary > Primary carbocations |
Acid-Catalyzed Rearrangements of Alkane Skeletons
In the presence of strong acids or superacids, alkanes can undergo skeletal rearrangements. These transformations are driven by the formation of more stable carbocation intermediates. The mechanism involves the initial formation of a carbocation, typically through hydride abstraction, followed by a series of intramolecular hydride and alkyl shifts.
For this compound, the process would begin with the abstraction of a hydride ion, most likely from one of the tertiary carbons (C-4 or C-6), to form a tertiary carbocation. This carbocation can then undergo rearrangements.
A hydride shift involves the migration of a hydrogen atom with its pair of electrons to an adjacent positively charged carbon. A methyl shift involves the migration of a methyl group with its bonding electrons. These shifts, often occurring as 1,2-shifts, lead to the interconversion of carbocations. The driving force for these rearrangements is the attainment of a more stable carbocation (tertiary > secondary > primary).
Considering the structure of this compound, a carbocation at C-4 could undergo a methyl shift from the adjacent quaternary carbon (C-3). This would result in the transformation of a tertiary carbocation into another tertiary carbocation, but with a rearranged carbon skeleton. Such rearrangements can lead to a complex mixture of isomeric alkanes.
The stability of the carbocations is a critical factor in determining the product distribution. Tertiary carbocations are significantly more stable than secondary and primary carbocations, and thus, rearrangements that lead to the formation of tertiary carbocations are highly favored.
| Factor | Description |
|---|---|
| Carbocation Stability | Rearrangements proceed to form more stable carbocations (Tertiary > Secondary > Primary). |
| Hydride Shifts | Migration of a hydride ion (H-) to an adjacent carbocation center. |
| Alkyl (Methyl) Shifts | Migration of an alkyl (e.g., methyl) group to an adjacent carbocation center. |
| Thermodynamic Control | The final product distribution is governed by the relative stability of the isomeric alkanes. |
Mechanistic Insights into Oligomerization and Polymerization Reactions Yielding Branched Alkanes
The synthesis of highly branched alkanes like this compound can be envisioned through the oligomerization or polymerization of smaller alkene monomers. The mechanism of these reactions significantly influences the degree of branching in the final product.
Cationic Polymerization
Cationic polymerization, initiated by acids, is a key method for producing branched polymers. mdpi.com The process starts with the protonation of an alkene by a strong acid to form a carbocation. This carbocation then acts as an electrophile, attacking the double bond of another monomer molecule to form a new, larger carbocation. This process repeats, leading to chain growth.
The formation of branched structures is inherent to cationic polymerization due to the propensity of the intermediate carbocations to undergo rearrangements to more stable forms. For instance, the polymerization of isobutylene with an acid catalyst leads to the formation of polyisobutylene, a highly branched polymer. The mechanism involves the formation of a tertiary carbocation, which is relatively stable and can be attacked by another monomer.
The synthesis of a specific molecule like this compound would require a controlled oligomerization of specific alkenes. For example, the dimerization of 3,3-dimethyl-1-hexene (B1582872) or the co-oligomerization of smaller alkenes like isobutylene and propylene (B89431) under controlled conditions could potentially lead to structures of this type. The reaction mechanism would involve the formation of a carbocation that could rearrange and then be quenched to yield the desired branched alkane.
Transition Metal Catalyzed Oligomerization
Transition metal complexes are also effective catalysts for the oligomerization of alkenes. nih.gov The mechanisms for these reactions can be complex and vary depending on the metal and ligands involved. A common pathway involves the insertion of alkene monomers into a metal-alkyl bond. The structure of the resulting oligomer is influenced by the regioselectivity of the insertion and the possibility of isomerization of the growing chain.
For instance, nickel-based catalysts are known to oligomerize ethylene (B1197577) and propylene to produce a range of linear and branched olefins. By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of specific branched isomers. The formation of a highly branched structure like this compound would likely involve a catalyst system that promotes the incorporation of branched monomers and allows for skeletal rearrangements during the oligomerization process.
The process often involves the dehydrogenation of an alkane to an olefin, followed by oligomerization and then hydrogenation of the oligomer to the final alkane. libretexts.org
| Mechanism | Initiator/Catalyst | Key Intermediates | Branching Origin |
|---|---|---|---|
| Cationic Polymerization | Strong acids (e.g., H2SO4, AlCl3/H2O) | Carbocations | Carbocation rearrangements (hydride and alkyl shifts) |
| Transition Metal Catalysis | Complexes of Ni, Ti, Zr, etc. | Metal-alkyl species | Regioselectivity of monomer insertion, chain isomerization |
Future Research Directions in 3,3,4,6 Tetramethyloctane Chemistry
Development of Green and Sustainable Synthetic Routes for Highly Branched Alkanes
The conventional synthesis of highly branched alkanes often relies on methods that are resource-intensive and generate significant waste. Future research is critically needed to develop more environmentally benign and sustainable synthetic pathways. A major component of gasoline is highly branched alkanes which, unlike straight-chained products, are not easily derived from fatty acid- or carbohydrate-based feedstocks.
Key areas of investigation include:
Catalytic Isomerization and Cracking: Advancing catalysts that can selectively isomerize linear or less-branched alkanes to structures like 3,3,4,6-tetramethyloctane is a primary goal. Research into novel zeolite and solid acid catalysts that can operate under milder conditions with higher selectivity will be pivotal. The focus will be on maximizing the yield of desired isomers while minimizing cracking into smaller, lower-value hydrocarbons.
Renewable Feedstocks: A significant long-term objective is the synthesis of highly branched alkanes from renewable biomass sources. This could involve the development of chemo-catalytic methods to convert bio-derived intermediates into complex branched structures. Such processes would reduce the carbon footprint associated with traditional petrochemical synthesis.
Flow Chemistry and Process Intensification: Implementing continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability. Future work will likely focus on designing integrated flow systems that combine reaction and separation steps, leading to more sustainable manufacturing processes.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Isomerization | Utilization of existing alkane feedstocks | Development of shape-selective catalysts |
| Renewable Feedstocks | Reduced environmental impact, sustainability | Novel chemo-catalytic conversion pathways |
| Flow Chemistry | Improved safety, efficiency, and scalability | Integrated reaction and separation systems |
Advances in Stereoisomer-Specific Characterization and Analysis Techniques
Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers. The precise stereochemistry can significantly influence its physical and chemical properties. Therefore, developing advanced analytical techniques for the separation and characterization of these isomers is a critical research frontier.
Future research in this area will likely concentrate on:
Multidimensional Chromatography: Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) offer enhanced separation power for complex hydrocarbon mixtures. Further development of stationary phases and optimization of GC×GC methods will be crucial for resolving the stereoisomers of this compound.
Advanced Spectroscopic Methods: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like DQF-COSY, can provide detailed information about the connectivity and stereochemistry of branched alkanes. Future work may involve the use of chiral shift reagents or the development of novel NMR pulse sequences to better distinguish between different stereoisomers.
Computational Prediction of Spectroscopic Data: The accurate prediction of spectroscopic properties (e.g., NMR chemical shifts, mass fragmentation patterns) for each stereoisomer using computational methods can greatly aid in their experimental identification.
| Analytical Technique | Application to this compound | Future Development |
| Multidimensional GC | Separation of stereoisomers | Novel stationary phases, method optimization |
| Advanced NMR | Determination of stereochemistry | Chiral shift reagents, new pulse sequences |
| Computational Spectroscopy | Aiding experimental identification | Improved accuracy of predictive models |
Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Modeling of Branched Hydrocarbons
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the study of complex molecules like this compound. These computational tools can analyze vast datasets to predict properties and reaction outcomes with increasing accuracy.
Key future research directions include:
Quantitative Structure-Property Relationship (QSPR) Modeling: Developing robust QSPR models using ML algorithms can enable the rapid prediction of key physicochemical properties (e.g., boiling point, viscosity, octane (B31449) number) for this compound and its isomers. This can accelerate the screening of potential fuel components and chemical intermediates.
Predictive Reaction Modeling: AI-driven platforms can be trained to predict the outcomes of chemical reactions, including the synthesis and functionalization of highly branched alkanes. This can guide the design of more efficient synthetic routes and the discovery of novel reaction pathways.
Force Field Development: High-throughput force field simulations, augmented by machine learning, can provide accurate thermodynamic properties for a wide range of alkanes. This approach can be extended to generate a comprehensive database of properties for this compound and its isomers.
| AI/ML Application | Goal for this compound | Expected Impact |
| QSPR Modeling | Prediction of physicochemical properties | Accelerated screening of fuel candidates |
| Predictive Reaction Modeling | Design of efficient synthetic routes | Discovery of novel chemical transformations |
| Force Field Development | Generation of accurate thermodynamic data | Enhanced understanding of molecular behavior |
Elucidation of Novel Reaction Pathways for Selective Functionalization of Branched Alkanes
The chemical inertness of alkanes, particularly at sterically hindered positions, presents a significant challenge for their selective functionalization. Developing new methods to activate and functionalize the C-H bonds in molecules like this compound is a major goal of modern organic chemistry.
Future research in this domain will likely focus on:
Homogeneous and Heterogeneous Catalysis: The design of novel transition metal catalysts that can selectively activate specific C-H bonds in highly branched alkanes is a key area of interest. Research will likely explore both homogeneous catalysts with tailored ligand environments and heterogeneous catalysts with well-defined active sites.
Photocatalysis and Radical Chemistry: Visible-light photocatalysis offers a mild and efficient way to generate reactive radical intermediates that can participate in C-H functionalization reactions. Future work will aim to develop photocatalytic systems that can selectively target specific positions on the this compound backbone.
Biocatalysis: Enzymes, such as certain cytochrome P450 monooxygenases, have demonstrated the ability to selectively hydroxylate alkanes. Future research could involve the engineering of enzymes with tailored activity and selectivity for the functionalization of highly branched alkanes like this compound.
| Functionalization Approach | Mechanism | Potential Products |
| Transition Metal Catalysis | C-H bond activation | Alcohols, amines, alkyl halides |
| Photocatalysis | Radical-mediated C-H abstraction | Functionalized alkanes with new C-C or C-X bonds |
| Biocatalysis | Enzymatic hydroxylation | Chiral alcohols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
